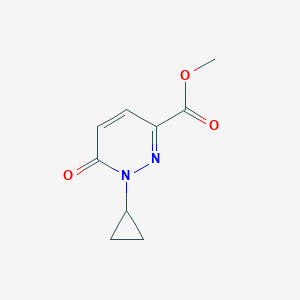
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylbenzamide precursor.
Borylation Reaction: The vinylbenzamide is then subjected to a borylation reaction using a boronic ester reagent such as bis(pinacolato)diboron.
Catalysts and Conditions: The reaction is often catalyzed by palladium or nickel complexes under mild conditions, typically in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of a base such as sodium hydroxide or potassium phosphate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
科学的研究の応用
Chemistry
This compound is widely used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine
The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry
In the industrial sector, boronic acid derivatives are used in the development of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester used in organic synthesis.
4-Bromophenylboronic Acid: A halogenated boronic acid derivative with unique reactivity.
Uniqueness
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide stands out due to its specific structure, which combines the properties of a boronic ester with a vinylbenzamide moiety. This unique combination enhances its reactivity and versatility in various chemical reactions.
特性
分子式 |
C19H28BNO3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
N,N-diethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+ |
InChIキー |
GSIBFBPPBSIUDE-BUHFOSPRSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)N(CC)CC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)


![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)


![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)



![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)

![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)

